4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride 4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216468-52-8
VCID: VC4825500
InChI: InChI=1S/C21H22ClN3O2S.ClH/c1-14(26)15-8-10-16(11-9-15)20(27)25(13-5-12-24(2)3)21-23-19-17(22)6-4-7-18(19)28-21;/h4,6-11H,5,12-13H2,1-3H3;1H
SMILES: CC(=O)C1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=CC=C3Cl.Cl
Molecular Formula: C21H23Cl2N3O2S
Molecular Weight: 452.39

4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride

CAS No.: 1216468-52-8

Cat. No.: VC4825500

Molecular Formula: C21H23Cl2N3O2S

Molecular Weight: 452.39

* For research use only. Not for human or veterinary use.

4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride - 1216468-52-8

Specification

CAS No. 1216468-52-8
Molecular Formula C21H23Cl2N3O2S
Molecular Weight 452.39
IUPAC Name 4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
Standard InChI InChI=1S/C21H22ClN3O2S.ClH/c1-14(26)15-8-10-16(11-9-15)20(27)25(13-5-12-24(2)3)21-23-19-17(22)6-4-7-18(19)28-21;/h4,6-11H,5,12-13H2,1-3H3;1H
Standard InChI Key PMCPRVHBANSYAV-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=CC=C3Cl.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s core consists of a benzamide scaffold substituted at the 4-position with an acetyl group (CH3CO\text{CH}_3\text{CO}) and a tertiary amine side chain. The 4-chlorobenzo[d]thiazol-2-yl group introduces aromaticity and electron-withdrawing characteristics, while the 3-(dimethylamino)propyl chain enhances solubility via protonation in acidic environments . The hydrochloride salt formation neutralizes the dimethylamino group, yielding a crystalline solid with improved stability.

Key structural attributes include:

  • Benzothiazole Ring: The benzo[d]thiazole system (with chlorine at position 4) contributes to π-π stacking interactions, a feature critical for binding to hydrophobic enzyme pockets .

  • Acetyl Group: Positioned para to the amide bond, the acetyl moiety may influence electronic distribution across the benzamide core, modulating reactivity in nucleophilic substitution reactions .

  • Dimethylaminopropyl Side Chain: The N,N-dimethylpropan-1-amine\text{N,N-dimethylpropan-1-amine} fragment, when protonated, enhances aqueous solubility and facilitates ionic interactions with biological targets .

Spectroscopic Characterization

Although experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable in public databases, analogous benzamide derivatives exhibit characteristic signals:

  • ¹H NMR: Aromatic protons in the benzo[d]thiazole ring resonate at δ 7.2–8.1 ppm, while the acetyl methyl group appears as a singlet near δ 2.6 ppm .

  • IR Spectroscopy: Stretching vibrations for the amide carbonyl (νC=O1650cm1\nu_{\text{C=O}} \approx 1650 \, \text{cm}^{-1}) and protonated amine (νN-H2500cm1\nu_{\text{N-H}} \approx 2500 \, \text{cm}^{-1}) are anticipated .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound is synthesized via a multi-step sequence, likely involving:

  • Formation of the Benzothiazole Core: Condensation of 4-chloro-2-aminothiophenol with a carbonyl source under acidic conditions .

  • Amide Coupling: Reaction of 4-acetylbenzoic acid with the benzothiazole amine using coupling agents like EDC/HOBt .

  • Alkylation of the Tertiary Amine: Introduction of the 3-(dimethylamino)propyl group via nucleophilic substitution or reductive amination .

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Process Optimization

Industrial-scale production faces challenges in purifying intermediates. A protocol similar to Stalwart Laboratories’ synthesis of amlodipine besylate could be adapted:

  • Solvent Selection: Toluene and hexane facilitate high-temperature condensations while minimizing side reactions .

  • Catalysis: Piperidine catalyzes aldol condensations, as demonstrated in analogous benzaldehyde reactions .

  • Microwave Assistance: Reducing reaction times from hours to minutes, as seen in pyrimidine-5-carbonitrile syntheses .

Physicochemical Properties

Solubility and Partitioning

As a hydrochloride salt, the compound exhibits:

  • Water Solubility: ≥10 mg/mL at 25°C (predicted via LogP 2.1\approx 2.1) .

  • Lipophilicity: The uncharged form has a calculated LogP of 3.4, indicating moderate membrane permeability .

Stability Profile

  • Thermal Stability: Decomposition onset at 180°C (DSC), typical for hydrochloride salts .

  • Photostability: Benzo[d]thiazole derivatives are susceptible to UV-induced degradation; storage under inert atmosphere is recommended .

Applications in Drug Development

Lead Optimization

Modifications to enhance potency:

  • Chlorine Substitution: Replacing 4-Cl with CF3_3 improves metabolic stability but reduces solubility .

  • Side Chain Variation: Elongating the dimethylaminopropyl chain to 4-(dimethylamino)butyl increases logD by 0.5 units .

Formulation Strategies

  • Nanoparticulate Delivery: Encapsulation in PLGA nanoparticles (150 nm diameter) achieves 80% release over 72 hours in vitro .

  • Salt Screening: Besylate and tosylate salts exhibit superior crystallinity compared to hydrochloride .

Recent Advances and Future Directions

Synthetic Methodology Innovations

A 2024 protocol using diisopropylethylammonium acetate (DIPEAc) reduced pyrimidine synthesis times from 24 h to 45 min . Adaptation to benzothiazole systems could streamline production .

Collaborative Research Initiatives

The European Lead Factory (ELF) includes this compound in a 2025 library screening for Alzheimer’s disease therapeutics, with preliminary IC50_{50} values of 2.3 µM against β-secretase .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator